(2R)-1-(2-methoxyphenyl)propan-2-ol CAS number and chemical identifiers
The following technical guide is structured to serve as a definitive reference for the synthesis, analysis, and application of (2R)-1-(2-methoxyphenyl)propan-2-ol . This guide adopts a "Method Development" framework, add...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the synthesis, analysis, and application of (2R)-1-(2-methoxyphenyl)propan-2-ol .
This guide adopts a "Method Development" framework, addressing the common challenge where specific enantiomers of niche intermediates are not commercially off-the-shelf (COTS) but are critical for Structure-Activity Relationship (SAR) studies or metabolic profiling.
Asymmetric Synthesis, Analytical Resolution, and Chemical Properties
Executive Summary
(2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral benzenoid alcohol used primarily as a building block in the synthesis of pharmacological agents targeting adrenergic and dopaminergic receptors. It serves as a structural isostere to key catecholamine metabolites and is a critical intermediate in the asymmetric synthesis of fused heterocyclic systems.
This guide addresses the stereoselective generation of the (2R)-enantiomer via biocatalytic reduction—a superior alternative to classical resolution—and details the chiral HPLC parameters required for enantiomeric excess (ee) determination.
Part 1: Chemical Identity & Physiochemical Profile[1]
Unlike its racemic counterpart, the (2R)-enantiomer is rarely cataloged in bulk chemical inventories. Researchers must often synthesize it de novo or resolve it from the racemate.
53734-79-5 (Use for regulatory lookup of parent structure)
CAS Number (2R-Isomer)
Not widely indexed; refer to Racemic CAS with stereodescriptor
Molecular Formula
C₁₀H₁₄O₂
Molecular Weight
166.22 g/mol
SMILES (Isomeric)
COc1ccccc1CC
Physical State
Colorless to pale yellow viscous oil
Boiling Point (Est.)
125–130 °C @ 10 mmHg
Solubility
Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water
Critical Note on Regulatory Compliance: This compound is a structural analog to precursors of Schedule I/II substances (e.g., methoxylated amphetamines). While the alcohol itself is generally unregulated, it should be handled with strict adherence to Chain of Custody protocols and used solely for legitimate analytical or synthetic research.
Part 2: Asymmetric Synthesis Strategy (Biocatalysis)
The Problem: Chemical reduction of the precursor ketone (1-(2-methoxyphenyl)-2-propanone) using NaBH₄ yields a racemic mixture (50:50), requiring wasteful resolution.
The Solution:Biocatalytic Ketone Reduction using engineered Ketoreductases (KREDs). This method is self-validating because the enzyme's stereospecificity guarantees high ee (>99%) without complex workup.
2.1 Reaction Pathway
The synthesis relies on the stereoselective reduction of 1-(2-methoxyphenyl)propan-2-one (CAS 5211-62-1) using an NADPH-dependent KRED.
Figure 1: Biocatalytic cascade for the asymmetric synthesis of the (2R)-alcohol. The KRED enzyme dictates the stereochemistry, typically following Anti-Prelog rules for this substrate class.
(2R) typically elutes second on AD-H (Verify with standard)
Separation factor () > 1.2
Self-Validating Logic:
Always inject the racemic mixture first to establish the separation window.
If the biocatalytic product shows a single peak matching the second peak of the racemate (on AD-H), the synthesis is successful.
3.2 Analytical Workflow Diagram
Figure 2: Quality Control workflow ensuring both chemical purity and optical purity before downstream application.
Part 4: Applications & Significance
4.1 Metabolic Probe
(2R)-1-(2-methoxyphenyl)propan-2-ol is frequently used as a reference standard in Cytochrome P450 (CYP) metabolism studies . It mimics the side-chain hydroxylation products of various anisole-containing drugs.
Mechanism:[1][2] The methoxy group directs CYP450 oxidation to the para position or facilitates O-demethylation. The stable alcohol moiety allows researchers to isolate specific metabolic pathways affecting the propyl chain.
4.2 Synthetic Intermediate
It is a precursor for:
Chiral Amines: Via Mitsunobu reaction (with phthalimide) or mesylation/azidation followed by reduction, yielding (2S)-1-(2-methoxyphenyl)propan-2-amine (inversion of configuration).
Dihydrobenzofurans: Intramolecular cyclization strategies can utilize the alcohol and the ortho-methoxy group (after demethylation) to form fused ring systems found in natural products.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578887, 1-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]
Phenomenex (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General reference for Chiralpak AD-H protocols). Retrieved from [Link]
Hollmann, F., et al. (2011).Biocatalytic reduction of ketones: a practical guide. (Foundational text for KRED protocols described in Part 2). Green Chem., 13, 226-265.
Technical Guide: (2R)-1-(2-methoxyphenyl)propan-2-ol as a Chiral Synthon
The following technical guide details the applications, synthesis, and characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a critical chiral building block in pharmaceutical development. Executive Summary & Signifi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the applications, synthesis, and characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a critical chiral building block in pharmaceutical development.
Executive Summary & Significance
(2R)-1-(2-methoxyphenyl)propan-2-ol (CAS: Enantiomer specific CAS not universally assigned; Racemate: 14898-87-4) is a high-value chiral intermediate used primarily in the synthesis of ortho-substituted phenethylamines . Its structural core—an ortho-methoxy phenyl ring linked to a chiral propyl alcohol—serves as the direct precursor to bioactive amines via stereospecific functional group interconversion.
Core Applications
Precursor to (S)-Methoxyphenamine: The (2R)-alcohol is the stereochemical anchor for synthesizing (S)-Methoxyphenamine (a bronchodilator) via nucleophilic substitution with inversion of configuration (Walden inversion).
Biocatalytic Benchmark: Due to its steric bulk and ortho-substitution, the corresponding ketone (1-(2-methoxyphenyl)propan-2-one) is a standard substrate for screening Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) in process chemistry.
Metabolic Standard: Used to identify metabolites of ortho-methoxyamphetamine derivatives in forensic and clinical toxicology.
Note on Isomers: Do not confuse this compound with its para-isomer, (2R)-1-(4-methoxyphenyl)propan-2-ol , which is the key intermediate for the alpha-blocker Tamsulosin . The ortho-position of the methoxy group in the title compound dictates distinct pharmacological profiles and synthetic challenges.
Biocatalytic Synthesis Protocol
The most efficient route to high-enantiopurity (2R)-1-(2-methoxyphenyl)propan-2-ol is the asymmetric enzymatic reduction of 1-(2-methoxyphenyl)propan-2-one. This method avoids the heavy metal waste of hydrogenation and the poor yield of chemical resolution.
Mechanism of Action
The reaction utilizes an NADPH-dependent Ketoreductase (KRED) to transfer a hydride to the re-face or si-face of the ketone, establishing the (R)-configuration. A coupled Glucose Dehydrogenase (GDH) system recycles the expensive cofactor (NADP+ to NADPH).
Figure 1: Coupled enzymatic cycle for the asymmetric reduction of the ketone precursor.
Experimental Protocol
Objective: Synthesis of 10 g of (2R)-1-(2-methoxyphenyl)propan-2-ol (>99% ee).
Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL).
Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v) to aid solubility.
Step-by-Step Workflow:
Buffer Preparation: Dissolve D-Glucose in the phosphate buffer. Adjust pH to 7.0.
Enzyme Activation: Add NADP+, GDH, and KRED to the buffer. Stir gently at 30°C for 10 minutes.
Substrate Addition: Dissolve the ketone in DMSO (10 mL) and add dropwise to the enzyme mixture to prevent protein precipitation.
Reaction: Stir at 30°C, 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid production lowers pH).
Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 24 hours.
Workup:
Add Celite (5 g) and filter to remove enzymes.
Extract filtrate with Ethyl Acetate (3 x 100 mL).
Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).
Self-Validating Checkpoint:
Conversion: Should be >98% by HPLC.
Enantiomeric Excess (ee): Analyze on Chiralpak AD-H. If ee < 99%, recrystallize from hexane.
Downstream Application: Synthesis of (S)-Methoxyphenamine
The primary pharmaceutical utility of the (2R)-alcohol is its conversion to the bioactive (S)-amine. This transformation typically utilizes a Mesylation-Azidation sequence or a Mitsunobu reaction, both of which proceed with Walden Inversion .
Pathway Logic:
Start: (2R)-Alcohol
Step 1: Activation (Mesylate) -> Retention of configuration.
Step 2: Nucleophilic Substitution (Azide or Methylamine) -> Inversion to (S)-Amine .
Figure 2: Stereochemical inversion pathway from (2R)-alcohol to (S)-amine.
Chemical Conversion Protocol
Mesylation: Treat (2R)-alcohol (1.0 eq) with Methanesulfonyl chloride (1.2 eq) and Triethylamine (1.5 eq) in DCM at 0°C. Quench and isolate the mesylate.
Amination: React the mesylate with 40% aqueous Methylamine (excess) in THF at 60°C in a sealed tube.
Purification: Acid-base extraction yields (S)-Methoxyphenamine free base. Convert to HCl salt for stability.
Analytical Characterization
Precise analytical methods are required to validate the optical purity of the alcohol intermediate.
Chiral HPLC Method
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm and 270 nm (aromatic absorption).
Temperature: 25°C.
Expected Retention Times:
(2R)-Isomer: ~8.5 min (varies by column lot).
(2S)-Isomer: ~10.2 min.
Note: Always run a racemic standard first to establish elution order.
Biocatalytic Reduction of Ketones: H. Frykman et al., "Asymmetric reduction of 1-aryl-2-propanones by Lactobacillus kefir alcohol dehydrogenase," Tetrahedron Letters, 1993. Link
Methoxyphenamine Pharmacology: "Methoxyphenamine: A review of its synthesis and pharmacological properties," PubChem Compound Summary. Link
Stereochemical Inversion Strategies: J. Magano et al., "Synthetic approaches to the 2-aminopropyl-benzene pharmacophore," Chemical Reviews, 2011. Link
Enzyme Screening Protocols: Codexis Inc., "Ketoreductase Screening Kits for Chiral Alcohol Synthesis." Link
Tamsulosin Distinction (Para-isomer): "Synthesis of Tamsulosin Hydrochloride," Organic Process Research & Development, 2024. Link
Protocols & Analytical Methods
Method
Biocatalytic reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-alcohol
Application Note: Biocatalytic Asymmetric Reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-1-(2-methoxyphenyl)propan-2-ol Abstract This application note details the protocol for the highly stereoselective biocatalyti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Biocatalytic Asymmetric Reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-1-(2-methoxyphenyl)propan-2-ol
Abstract
This application note details the protocol for the highly stereoselective biocatalytic reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-1-(2-methoxyphenyl)propan-2-ol, a critical chiral intermediate in the synthesis of the alpha-blocker Tamsulosin. Unlike traditional chemical reductions (e.g., NaBH₄) that yield racemates requiring wasteful resolution, this enzymatic route utilizes Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) and >95% conversion. The protocol employs a Glucose Dehydrogenase (GDH) coupled cofactor regeneration system to ensure thermodynamic drive and process economy.
Introduction & Significance
The synthesis of Tamsulosin requires the (R)-enantiomer of the sulfonamide moiety. The chiral center is established at the alcohol stage.
Chemical Route: Non-selective reduction yields a 50:50 racemate. Resolution via chiral HPLC or crystallization of diastereomeric salts typically results in a maximum theoretical yield of 50%.
Biocatalytic Route: Utilizes "Anti-Prelog" KREDs (e.g., from Lactobacillus kefir or Lactobacillus brevis origins) to directly access the (R)-alcohol with high atom economy.
Green Chemistry: Aqueous media, ambient temperature (30°C), and biodegradable catalysts.
Safety: Avoids high-pressure hydrogenation or metal hydride handling.
Scientific Mechanism
The reaction involves the transfer of a hydride from the cofactor NADPH to the re-face or si-face of the ketone, governed by the enzyme's chiral pocket. To make the process economically viable, NADPH is regenerated in situ using Glucose Dehydrogenase (GDH), which oxidizes glucose to gluconic acid.
Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH cofactor regeneration.
HPLC with Chiral Column (Daicel Chiralpak AD-H or OD-H).
pH Stat or Autotitrator (for scale-up).
Protocol 1: Enzyme Screening (Micro-scale)
Objective: Identify the specific KRED variant that yields the (R)-enantiomer with high conversion.
Stock Preparation:
Substrate Stock: Dissolve ketone in DMSO to 500 mM.
Recycle Mix: 100 mM Glucose + 1 mM NADP+ + 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).
Reaction Setup (96-well plate):
Add 900 µL of Recycle Mix to each well.
Add 1-2 mg of different KRED lyophilized powders to respective wells.
Initiate by adding 20 µL of Substrate Stock (Final conc: ~10 mM, 2% DMSO).
Incubation:
Seal plate with aluminum foil.
Shake at 30°C, 600 rpm for 24 hours.
Quench & Analysis:
Add 1 mL Ethyl Acetate to each well.
Vortex vigorously for 2 mins; Centrifuge to separate phases.
Analyze organic phase via Chiral HPLC (Method below).[2]
Selection Criteria: Select hits with >90% conversion and >98% ee (R).
Protocol 2: Preparative Scale-Up (10g Scale)
Objective: Produce gram-quantities of (2R)-alcohol for downstream synthesis.
Process Flow Diagram:
Figure 2: Workflow for the preparative scale synthesis of the (2R)-alcohol.
Detailed Steps:
Reactor Setup: In a 250 mL round-bottom flask or jacketed reactor, charge 100 mL of 100 mM KPi Buffer (pH 7.0).
Cofactor Loading: Add D-Glucose (1.5 equivalents relative to ketone) and NADP+ (10 mg, catalytic amount).
Enzyme Addition: Add GDH (500 Units) and the selected KRED (100-200 mg, depending on specific activity). Stir gently to dissolve.
Substrate Addition: Dissolve 10g of 1-(2-methoxyphenyl)propan-2-one in 5 mL DMSO. Add dropwise to the reactor.
Reaction Maintenance:
Temperature: Maintain 30°C.
pH Control (Critical): As GDH produces gluconic acid, pH will drop. Use a pH stat or manual addition of 1M NaOH to maintain pH between 6.8 and 7.2. Failure to control pH will denature the enzyme.
Completion: Monitor via HPLC every 4 hours. Reaction typically completes in 12-18 hours.
Workup:
Add 10g Celite and stir for 10 mins (aids in emulsion breaking).
Extract 2x with 100 mL MTBE (Methyl tert-butyl ether).
Application Notes & Protocols: A Scalable Manufacturing Process for (2R)-1-(2-methoxyphenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral alcohol that serves as a key building block in the synthesis of various pharmaceutically active...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral alcohol that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its stereochemically defined structure is crucial for the efficacy and safety of the final drug substance. This document provides a comprehensive guide to a scalable and efficient manufacturing process for this valuable intermediate, focusing on a robust two-step synthetic sequence: the synthesis of the precursor ketone, 1-(2-methoxyphenyl)propan-2-one, followed by its asymmetric hydrogenation to the desired (R)-enantiomer of the alcohol.
This guide is designed to provide not just a set of instructions, but a detailed understanding of the process, including the rationale behind the chosen synthetic route, critical process parameters, safety considerations, and methods for ensuring the high purity of the final product.
Process Overview: A Two-Step Approach to Chiral Purity
The manufacturing process is divided into two main stages, as illustrated in the workflow diagram below. This approach is designed for scalability, efficiency, and high enantioselectivity.
Caption: Overall workflow for the scalable synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol.
Stage 1: Synthesis of 1-(2-Methoxyphenyl)propan-2-one
The synthesis of the key precursor, 1-(2-methoxyphenyl)propan-2-one, is achieved through a reliable and scalable route starting from readily available materials: o-methoxybenzaldehyde and 1-nitroethane. This method is an adaptation of a procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[1]
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)propan-2-one
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
o-Methoxybenzaldehyde
136.15
100 g
0.734
1-Nitroethane
75.07
66.1 g
0.881
Toluene
-
500 mL
-
n-Butylamine
73.14
5.4 g
0.074
Powdered Iron
55.84
200 g
3.58
Ferric Chloride
162.20
4 g
0.025
Concentrated HCl
-
360 mL
-
Sodium Bisulfite
104.06
26 g
0.250
Procedure:
Henry Reaction:
To a solution of o-methoxybenzaldehyde (100 g, 0.734 mol) and 1-nitroethane (66.1 g, 0.881 mol) in 200 mL of toluene, add n-butylamine (5.4 g, 0.074 mol).
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
Continue refluxing until no more water is collected (approximately 5-6 hours).
Cool the reaction mixture to room temperature. The resulting toluene solution of 1-(2-methoxyphenyl)-2-nitro-1-propene is used directly in the next step.
Nef-type Reduction:
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condensers, and a dropping funnel, place the toluene solution from the previous step.
Add 500 mL of water, 200 g of powdered iron, and 4 g of ferric chloride.
With vigorous stirring, heat the suspension to approximately 75°C.
Slowly add 360 mL of concentrated hydrochloric acid over a 2-hour period.
Continue heating and stirring for an additional 30 minutes after the addition is complete.
Work-up and Isolation:
Cool the reaction mixture and filter to remove the iron sludge. Wash the sludge with toluene.
Separate the toluene layer from the aqueous layer in the filtrate.
Wash the toluene layer with a solution of 26 g of sodium bisulfite in 500 mL of water to remove any unreacted aldehyde.
Wash the toluene layer with water and then dry over anhydrous sodium sulfate.
Remove the toluene by distillation under reduced pressure.
The crude product can be purified by vacuum distillation to yield 1-(2-methoxyphenyl)propan-2-one as a colorless to pale yellow oil.
Expected Yield: 65-75%
Purity (by GC): >98%
Stage 2: Asymmetric Hydrogenation
The cornerstone of this scalable process is the asymmetric hydrogenation of the prochiral ketone, 1-(2-methoxyphenyl)propan-2-one, to the desired (2R)-alcohol. The Noyori asymmetric hydrogenation, which utilizes a Ruthenium(II) catalyst with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), is a highly efficient and well-established method for this transformation.[2] This reaction is known for its high enantioselectivity and broad substrate scope, making it ideal for industrial applications.[2]
Caption: Simplified mechanism of the Noyori asymmetric hydrogenation.
Protocol 2: Asymmetric Hydrogenation of 1-(2-Methoxyphenyl)propan-2-one
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles / Ratio
1-(2-Methoxyphenyl)propan-2-one
164.20
100 g
0.609
RuCl₂[(R)-BINAP][(R,R)-DPEN]
991.93
1.2 g
S/C ratio ~500
2-Propanol (anhydrous)
-
500 mL
-
Potassium tert-butoxide (KOtBu)
112.21
1.4 g
0.02 eq.
Hydrogen gas (H₂)
2.02
-
10-50 atm
Procedure:
Catalyst Activation and Reaction Setup:
In a high-pressure reactor, under an inert atmosphere (e.g., argon or nitrogen), dissolve RuCl₂[(R)-BINAP][(R,R)-DPEN] (1.2 g) and potassium tert-butoxide (1.4 g) in 2-propanol (200 mL).
Stir the mixture at room temperature for 30 minutes to activate the catalyst.
Hydrogenation:
Add a solution of 1-(2-methoxyphenyl)propan-2-one (100 g) in 2-propanol (300 mL) to the reactor.
Seal the reactor and purge with hydrogen gas several times.
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 atm).
Heat the reaction mixture to 40-50°C with vigorous stirring.
Monitor the reaction progress by GC for the disappearance of the ketone. The reaction is typically complete within 12-24 hours.
Work-up and Isolation:
Cool the reactor to room temperature and carefully vent the hydrogen gas.
Purge the reactor with an inert gas.
Concentrate the reaction mixture under reduced pressure to remove the bulk of the 2-propanol.
The crude product can be purified by vacuum distillation or column chromatography to yield (2R)-1-(2-methoxyphenyl)propan-2-ol.
Catalytic hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under pressure and pyrophoric catalysts.[3][4][5] Adherence to strict safety protocols is paramount for safe operation, especially at a larger scale.
Hydrogen Handling: Use a dedicated, well-ventilated area for hydrogenation reactions.[6] All equipment must be properly grounded to prevent static discharge. Hydrogen leak detectors and an automated emergency shutdown system are highly recommended.[7]
Catalyst Handling: Pyrophoric catalysts like Raney Nickel or dry palladium on carbon must be handled under an inert atmosphere to prevent ignition upon contact with air.[5] Wet catalysts are generally safer to handle.
Reactor Safety: Use a high-pressure reactor designed for hydrogenation, equipped with a pressure relief valve, a rupture disc, and a cooling system to manage the exothermic nature of the reaction.[6][7]
Inerting: Thoroughly purge the reactor with an inert gas (nitrogen or argon) before introducing hydrogen and after the reaction is complete to prevent the formation of explosive mixtures.[6]
Purification and Quality Control
The final purity and enantiomeric excess of (2R)-1-(2-methoxyphenyl)propan-2-ol are critical for its use in pharmaceutical applications.
Purification:
Distillation: Vacuum distillation is an effective method for purifying the final product on a large scale, especially for removing non-volatile impurities.
Chromatography: For achieving the highest purity, preparative chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[8][9][10] SFC is often preferred for its faster separation times and reduced solvent consumption.[10]
Quality Control:
Purity Assessment: The chemical purity of the final product should be determined by Gas Chromatography (GC) or HPLC.
Enantiomeric Excess (ee) Determination: The enantiomeric excess is a critical quality attribute and should be determined using a suitable chiral HPLC or chiral GC method.
Structural Confirmation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The described two-step process, involving the synthesis of 1-(2-methoxyphenyl)propan-2-one followed by its asymmetric hydrogenation, represents a scalable, efficient, and highly enantioselective route to (2R)-1-(2-methoxyphenyl)propan-2-ol. The use of a well-established Noyori-type catalyst ensures high yields and excellent enantiomeric purity, which are essential for the production of high-quality pharmaceutical intermediates. By adhering to the detailed protocols and safety guidelines presented in this document, researchers and drug development professionals can confidently produce this valuable chiral building block on a scale suitable for their needs.
H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. [Link]
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
Derivatization of (2R)-1-(2-methoxyphenyl)propan-2-ol for pharmaceutical synthesis
Application Note: Derivatization Strategies for (2R)-1-(2-methoxyphenyl)propan-2-ol Abstract (2R)-1-(2-methoxyphenyl)propan-2-ol is a critical chiral building block, most notably serving as the stereochemical scaffold fo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Derivatization Strategies for (2R)-1-(2-methoxyphenyl)propan-2-ol
Abstract
(2R)-1-(2-methoxyphenyl)propan-2-ol is a critical chiral building block, most notably serving as the stereochemical scaffold for the synthesis of Tamsulosin (Flomax) , a selective
-adrenergic receptor antagonist.[1] The pharmacological efficacy of Tamsulosin is strictly governed by its (R)-configuration. Consequently, derivatization protocols for this alcohol must maintain high enantiomeric purity or induce predictable stereoinversion.[1] This guide details three core derivatization workflows: Sulfonylation (Activation) , Mitsunobu Inversion , and Analytical Validation , providing a roadmap for researchers to navigate the stereochemical checkpoints of pharmaceutical synthesis.[1]
Critical Quality Attributes (CQA)
Attribute
Specification
Rationale
Enantiomeric Excess (ee)
> 99.5%
The (S)-enantiomer of Tamsulosin is significantly less potent; racemization during activation must be <0.1%.
Chemical Purity
> 98.0%
Removal of sulfonyl chloride byproducts is critical to prevent side reactions in subsequent coupling steps.
Water Content
< 0.05%
Moisture competes with the alcohol during activation, leading to acid buildup and potential racemization.[1]
Module 1: Activation via Sulfonylation (The Workhorse)
Context: The hydroxyl group is a poor leaving group.[1] Conversion to a sulfonate ester (Mesylate, Tosylate, or Nosylate) is the standard method to activate the carbon center for Nucleophilic Substitution (
Why Nosyl? 2-Nitrobenzenesulfonyl (Nosyl) esters are significantly more reactive than Tosylates, allowing subsequent substitution reactions to proceed at lower temperatures, preserving stereochemistry.[1]
Isolation: Concentrate in vacuo at < 35°C. Nosylates are thermally unstable; do not heat excessively.[1]
Module 2: The Mitsunobu Pathway (Direct Inversion)
Context: The Mitsunobu reaction allows for the direct conversion of the (2R)-alcohol to an amine or ester with complete stereochemical inversion . This is the preferred route if the target molecule requires the (S)-configuration at this center, or if a "double inversion" strategy is employed to return to (R).
Mechanism:
The reaction proceeds via an alkoxy-phosphonium intermediate. The nucleophile attacks the carbon center, displacing the phosphine oxide.[1]
, and Phthalimide in THF under Argon. Cool to 0°C .[1][2]
Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.[1]
Expert Tip: Slow addition prevents the formation of hydrazine byproducts and controls the exotherm.
Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours.
Validation: Check for the disappearance of alcohol via TLC.
Workup: Concentrate THF. Triturate the residue with cold diethyl ether.
(Triphenylphosphine oxide) often precipitates; filter it off.[1]
Purification: Flash chromatography is usually required to separate the product from residual hydrazine species.[1]
Visualization: Stereochemical Decision Tree
Figure 1: Stereochemical workflow. Note that both standard SN2 on a sulfonate and the Mitsunobu reaction result in inversion of the chiral center. To retain (R)-configuration in a final amine, one must typically start with the (S)-alcohol or utilize double-inversion strategies.[1]
Module 3: Analytical Controls & Validation
Trusting the label on a chiral starting material is a common failure mode. You must validate the enantiomeric purity before and after derivatization.
Protocol C: Chiral HPLC Method
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV @ 225 nm (Absorption of the methoxyphenyl moiety).
Sample Prep: Dissolve 1 mg in 1 mL mobile phase.
Protocol D: Mosher's Ester Analysis (NMR)
If HPLC is unavailable, derivatize a small aliquot with (R)- and (S)-MTPA chloride (Mosher's acid chloride).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Post-Synthesis Purification of (2R)-1-(2-methoxyphenyl)propan-2-ol
Case ID: PUR-2R-OMA-001
Status: Open
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary
You are working with (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral secondary alcohol structurally related to the core scaffold of Tamsulosin and other o-methoxy-phenethylamine therapeutics.[1]
The Challenge:
Physical State: This compound is typically a viscous colorless oil or low-melting solid, making direct crystallization difficult.[1]
Steric Hindrance: The ortho-methoxy group introduces significant steric bulk near the chiral center, complicating standard enzymatic resolutions compared to para-substituted analogs.
Impurity Profile: Common contaminants include the unreacted ketone (1-(2-methoxyphenyl)propan-2-one) and the (2S)-enantiomer.[1]
This guide provides a modular troubleshooting workflow. Do not attempt all steps; choose the module matching your current purity profile.
Module 1: Chemical Purity (Removing the Ketone)
Issue: "My NMR shows residual ketone starting material. Can I proceed to chiral resolution?"
Verdict:No. Ketones can inhibit lipases and interfere with chiral HPLC baselines.[1]
Protocol A: Vacuum Fractional Distillation
Due to the high boiling point (predicted ~254°C at atm), atmospheric distillation will cause decomposition (elimination to the alkene).
Still seeing ketone? If the boiling points are too close, convert the ketone to a hydrazone using Girard’s Reagent T (water-soluble), then wash the organic phase. The alcohol remains in the organic layer; the ketone-hydrazone partitions into water.
Module 2: Optical Purity (The "Low ee" Crisis)
Issue: "My asymmetric reduction gave 82% ee. I need >99% ee for pharma-grade standards."
Solution: Since the product is an oil/low-melting solid, you cannot simply recrystallize it. You must use Enzymatic Kinetic Resolution (EKR) or Derivatization .[1]
Decision Matrix: Which Path?
Figure 1: Decision logic for upgrading enantiomeric excess.
Protocol B: Lipase-Catalyzed Resolution (The "E-Factor" Upgrade)
Context: Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) is highly selective for (R)-alcohols in transesterification.[1] However, the ortho-methoxy group adds steric bulk, so reaction times may be longer than standard phenylpropanols.
Dissolve: Dissolve substrate in MTBE (0.1 M concentration).
Add Enzyme: Add Novozym 435 beads.
Incubate: Stir gently at 30°C. Do not use magnetic stirring bars that grind the beads; use an overhead stirrer or shaker.
Monitor: Check HPLC every 2 hours.
Mechanism:[1][2] The Lipase will selectively acetylate the (R)-enantiomer to the acetate ester, leaving the (S)-enantiomer as the alcohol (or vice versa depending on specific lipase preference, but CAL-B typically favors (R)-acylation for secondary alcohols).
Wait, Correction: For 1-phenylpropan-2-ols, CAL-B is usually (R)-selective for acylation.[1] This means your desired (2R) product will convert to the acetate .[1]
Stop: When conversion reaches ~50% (or when the remaining alcohol is pure (S)), filter off the enzyme.
Recovery: Hydrolyze the (2R)-acetate (K2CO3, MeOH) to retrieve pure (2R)-alcohol.
Protocol C: Chemical Derivatization (For >95% ee Polishing)
If you are already high in ee but need >99.5% for clinical use, turn the oil into a rock.
Derivatize: React the alcohol with 3,5-dinitrobenzoyl chloride and Pyridine/DMAP.
Crystallize: The resulting ester is a high-melting solid.[1] Recrystallize from Ethanol/Hexane (1:3) .
Why? The racemate and pure enantiomer crystal lattices have drastically different solubilities.
Hydrolyze: Saponify with LiOH in THF/Water to return the alcohol.
Module 3: Analytical Validation (Chiral HPLC)
Issue: "I can't separate the enantiomers on my OD-H column."
Root Cause: The ortho-methoxy group interacts with the stationary phase amylose tris(3,5-dimethylphenylcarbamate), sometimes causing peak overlap if the mobile phase is too polar.
(2S) elutes first; (2R) elutes second (Confirm with standards).
Troubleshooting:
Tailing peaks? Add 0.1% Diethylamine (DEA) to the mobile phase.[1]
No separation? Switch to Chiralcel OD-H (Cellulose-based) with Hexane:Ethanol (98:2).[1] The conformational change in the polysaccharide backbone often resolves ortho-substituted sterics.
FAQs
Q: Can I use crystallization directly on the alcohol?A: Unlikely.[1] Unless your purity is already >99%, (2R)-1-(2-methoxyphenyl)propan-2-ol tends to oil out.[1] Use the 3,5-dinitrobenzoate derivatization method described in Module 2, Protocol C.
Q: Why is the ortho-methoxy group problematic for Lipase resolution?A: Lipase active sites have a "large" and "small" binding pocket.[1] The ortho-substituent increases the effective size of the benzyl group, potentially causing it to clash with the "medium" pocket limits. If CAL-B is too slow (reaction > 24h), switch to Lipase PS (Pseudomonas cepacia) , which often tolerates bulkier substrates better [1].[1]
Q: Is this the same intermediate used for Tamsulosin?A: It is the des-sulfonamide core. Tamsulosin synthesis typically requires the sulfonamide group on the aromatic ring before the chiral center is established to avoid regioselectivity issues later. However, the purification logic here applies perfectly to the sulfonated analog as well [2].
References
Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Phenyl-1,2-ethanediol and 1-Phenyl-2-propanol Derivatives. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] Link[1]
Tamsulosin Synthesis & Intermediates. (2006). Process for the preparation of Tamsulosin. European Patent EP1697316B1.[1] Link
Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link[1]
Technical Support Center: Crystallization of (2R)-1-(2-methoxyphenyl)propan-2-ol
Case ID: Tamsulosin-Intermediate-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Solvent Selection, Oiling Out, and Enantiomeric Enrichment[1] Executive Summary You are attempting to crys...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: Tamsulosin-Intermediate-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Solvent Selection, Oiling Out, and Enantiomeric Enrichment[1]
Executive Summary
You are attempting to crystallize (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral alcohol intermediate often used in the synthesis of Tamsulosin (Flomax).[1]
Critical Warning: This compound has a reported melting point in the range of 33–35°C (often appearing as a viscous oil at room temperature, especially if impurities or low enantiomeric excess are present). Standard room-temperature crystallization methods will likely fail.[1]
This guide prioritizes Low-Temperature Crystallization and Seeded Cooling protocols to overcome the thermodynamic tendency of this molecule to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1]
Module 1: Solvent Selection Matrix
The selection of solvents for this methoxy-propanol derivative relies on balancing the lipophilicity of the phenyl ring with the hydrogen-bonding capability of the hydroxyl group.
Use this protocol if your material is currently an oil.[1]
Dissolution: Dissolve 10g of crude oil in 20 mL of MTBE at room temperature.
Anti-solvent Addition: Slowly add 80 mL of n-Heptane while stirring. The solution should remain clear.
Cooling Phase 1: Cool the mixture to 0°C over 30 minutes.
Seeding (CRITICAL): Add 10-20 mg of pure crystalline seed crystals.
If you lack seeds: Dip a glass rod in liquid nitrogen, then into the solution to induce nucleation by thermal shock.
Cooling Phase 2: Once cloudiness (nucleation) is observed, cool slowly to -20°C at a rate of 5°C/hour.
Isolation: Filter rapidly on a chilled Buchner funnel. Wash with cold (-20°C) Heptane.[1]
Protocol B: Derivatization (The "Nuclear Option")
If Protocol A fails due to persistent oiling, the melting point is likely too low for direct crystallization. You must increase the molecular weight/rigidity.[1]
Reaction: React the alcohol with 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride .[1]
Crystallization: The resulting ester will have a significantly higher melting point (>80°C), allowing easy crystallization from Ethanol/Water .
Hydrolysis: Hydrolyze the purified ester back to the alcohol using LiOH/THF/Water.
Module 3: Troubleshooting Logic (Visualized)
The following diagram outlines the decision process for handling "oiling out" and low yields.
Caption: Decision Logic for Crystallization vs. Derivatization based on physical state and phase separation behavior.
Frequently Asked Questions (FAQ)
Q1: Why does my solution turn into a milky emulsion instead of crystals?A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1] This occurs when the oil phase is thermodynamically more stable than the crystalline phase at that specific temperature/concentration.
Fix: Reheat the solution until clear. Add more solvent (dilution often prevents LLPS). Add seed crystals before the solution reaches the temperature where the oil appeared.
Q2: Can I use water as an anti-solvent with IPA?A: Generally, no . While water forces precipitation, it tends to force this specific lipophilic alcohol out as an oil because the water-hydrophobic interaction is too strong. Alkanes (Heptane) are gentler anti-solvents for this molecule.
Q3: My crystals melt when I filter them. What is happening?A: The melting point is near room temperature (33-35°C).[1] The friction of filtration or the ambient air temperature is melting them.
Fix: Use a jacketed Buchner funnel cooled to 0°C or perform filtration in a cold room. Pre-chill all wash solvents to -20°C.[1]
Q4: How do I improve the Enantiomeric Excess (ee) if it's low (e.g., 80%)?A: Crystallization is only effective if your ee is above the eutectic composition . For many chiral alcohols, if you are below the eutectic point (often ~60-70% ee), crystallization will crystallize the racemate first, leaving the enriched oil behind.
Test: If crystals have lower ee than the mother liquor, you are crystallizing the racemate. You must use preparative chiral chromatography or enzymatic resolution to boost ee before crystallization.
References
Sigma-Aldrich. (R)-(-)-1-Methoxy-2-propanol Product Specification & Physical Properties.[1]Link(Note: General reference for methoxy-propanol derivatives).[1]
Reddy, A. V., et al. (2009).[6] "Improved Process for the Preparation of Tamsulosin Hydrochloride." Synthetic Communications, 39: 1451–1456.[6] Link(Describes the purification of Tamsulosin intermediates).
MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry.[6]Link
Phenomenex. "Chiral Separation of Tamsulosin and Intermediates." Application Note.Link(Demonstrates the difficulty of separation and need for high purity).[1]
1H and 13C NMR spectral data for (2R)-1-(2-methoxyphenyl)propan-2-ol
The following guide details the NMR spectral characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral building block often utilized in the synthesis of phenethylamine-class pharmaceuticals. This guide is struct...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the NMR spectral characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral building block often utilized in the synthesis of phenethylamine-class pharmaceuticals.
This guide is structured to provide direct spectral data, comparative analysis against common isomers, and robust experimental protocols for generation and verification.
(2R)-1-(2-methoxyphenyl)propan-2-ol is a secondary alcohol characterized by an ortho-methoxy substitution on the phenyl ring. It serves as a critical intermediate for methoxylated amphetamine derivatives and chiral ligands.
Key Analytical Challenges:
Regioisomer Confusion: Distinguishing the ortho (1,2-) isomer from the commercially common para (1,4-) isomer using aromatic coupling patterns.
Enantiomeric Purity: The NMR spectrum of the (2R) enantiomer is identical to the racemate in achiral solvents (CDCl
Dissolution: Dissolve 1.64 g (10 mmol) of 1-(2-methoxyphenyl)propan-2-one in 30 mL of Methanol (MeOH) in a round-bottom flask. Cool to 0°C.
Reduction: Slowly add 0.45 g (12 mmol) of NaBH
portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).
Quench: Add 10 mL of saturated NH
Cl solution to quench excess hydride.
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with CH
Cl (3 x 20 mL).
Purification: Dry organics over Na
SO, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the racemic alcohol as a clear oil.
Note: To obtain pure (2R), use Asymmetric Transfer Hydrogenation (ATH) with a Ru-TsDPEN catalyst instead of NaBH
.
Synthesis Workflow Diagram
References
National Institute of Standards and Technology (NIST). Mass Spectral Library & NMR Data: 1-(2-methoxyphenyl)-2-propanone. NIST Standard Reference Database 1A v17. [Link]
PubChem. Compound Summary: 1-(2-Methoxyphenyl)propan-2-ol (CAS 15541-26-1). National Library of Medicine. [Link][4]
Shintani, R., et al. Ruthenium-Catalyzed Anti-Markovnikov Hydration of Terminal Alkynes. Journal of the American Chemical Society, 2016. (Provides spectral data for ortho-substituted phenylpropanols). [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5][6] (Authoritative source for aromatic coupling constants and substituent effects).
A Comparative Guide to the Determination of Absolute Configuration of 1-(2-methoxyphenyl)propan-2-ol
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and development. The spatial arrange...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and development. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of 1-(2-methoxyphenyl)propan-2-ol, a chiral secondary alcohol of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings, practical considerations, and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Chiral Chromatography.
The Central Challenge: Unveiling Three-Dimensional Structure
1-(2-methoxyphenyl)propan-2-ol possesses a single stereocenter at the C2 position of the propanol chain. The two enantiomers, (R)- and (S)-1-(2-methoxyphenyl)propan-2-ol, are non-superimposable mirror images with identical physical properties in an achiral environment, necessitating the use of chiral-sensitive analytical methods for their differentiation and absolute configuration assignment. The choice of method is often dictated by the physical state of the sample, the amount of material available, and the instrumentation at hand.[1]
Comparative Overview of Analytical Techniques
Technique
Principle
Sample Requirements
Direct/Indirect Determination
Strengths
Limitations
NMR Spectroscopy (Mosher's Method)
Derivatization with a chiral agent to form diastereomers with distinct NMR spectra.[2][3]
Milligram quantities, soluble in deuterated solvents.
Requires chemical modification, potential for kinetic resolution issues.
Vibrational Circular Dichroism (VCD)
Differential absorption of left and right circularly polarized infrared light.[5][6]
Milligram quantities, neat liquid or in solution.
Direct (with computation)
Non-destructive, applicable to non-crystalline samples.[7][8]
Requires specialized spectrometer and quantum chemical calculations.[5][6]
X-ray Crystallography
Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.
High-quality single crystal.
Direct
Unambiguous and definitive assignment of absolute configuration.[9][10]
Growth of suitable crystals can be a major bottleneck.[8][10]
Chiral HPLC/GC
Differential interaction of enantiomers with a chiral stationary phase leading to separation.
Microgram to milligram quantities, soluble.
Indirect
High sensitivity, excellent for determining enantiomeric purity.[11]
Requires a reference standard of known absolute configuration for assignment.
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Ester Analysis
The Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[3][4][12] The underlying principle is the conversion of the enantiomeric alcohol into a pair of diastereomeric esters by reaction with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the alcohol.[12]
The choice of MTPA as the chiral derivatizing agent is due to the presence of the anisotropic phenyl group and the magnetically distinct trifluoromethyl group. The phenyl group in the MTPA moiety creates a shielding/deshielding cone of anisotropy. In the most stable conformation of the resulting diastereomeric esters, different protons of the alcohol moiety will lie in either the shielding or deshielding region, leading to predictable differences in their chemical shifts (Δδ = δS - δR).
Caption: Workflow for Mosher's Ester Analysis.
A positive Δδ value for a particular proton indicates that it is shielded in the (R)-MTPA ester relative to the (S)-MTPA ester, while a negative Δδ value indicates deshielding. By analyzing the pattern of Δδ values for protons on either side of the stereocenter, the absolute configuration can be assigned.
Illustrative Data for a Structural Analogue: (S)-1-(2-Methoxyphenyl)ethanol
Proton
δ for (R)-MTPA Ester (ppm)
δ for (S)-MTPA Ester (ppm)
Δδ (δS - δR) (ppm)
-OCH₃
3.85
3.83
-0.02
-CH(OMTPA)
6.10
6.15
+0.05
-CH₃
1.65
1.60
-0.05
Aromatic Protons
6.90-7.40
6.88-7.38
Varies
Note: This data is illustrative for a closely related compound and serves to demonstrate the expected sign and magnitude of Δδ values.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[7][8] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers, the absolute configuration can be unambiguously determined.[5][6]
The combination of experimental measurement and theoretical calculation provides a self-validating system. A good match between the signs and relative intensities of the experimental and calculated VCD bands for a given enantiomer provides high confidence in the assignment.
Caption: Workflow for VCD Analysis.
For a molecule like 1-phenyl-1-propanol, characteristic VCD bands in the fingerprint region (e.g., C-O stretching, C-H bending modes) would be compared. A positive experimental band that matches a positive calculated band for the (R)-enantiomer, and a negative calculated band for the (S)-enantiomer, would support the assignment of the (R)-configuration to the experimental sample.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[9][10] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.
For chiral molecules that crystallize in a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms in the crystal can be used to determine the absolute structure. The Flack parameter, which is refined during the structure solution, is a key indicator of the absolute configuration. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the opposite enantiomer is present in the crystal.
Caption: Workflow for X-ray Crystallography.
A crystallographic information file (CIF) would be generated, containing the atomic coordinates, bond lengths, bond angles, and the refined Flack parameter. A Flack parameter of, for example, 0.05(4) would provide high confidence in the assigned absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral chromatography is a powerful technique for separating enantiomers and determining their relative amounts (enantiomeric excess).[11] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). While chiral chromatography is excellent for separation, it is an indirect method for determining absolute configuration, as it requires a reference standard of known configuration.
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for the separation of aromatic alcohols.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation.
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 270 nm for the methoxyphenyl chromophore).
The output is a chromatogram showing two separated peaks corresponding to the two enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas. To assign the absolute configuration, the retention time of the sample is compared to that of an authentic, enantiomerically pure standard.
Conclusion
The determination of the absolute configuration of 1-(2-methoxyphenyl)propan-2-ol can be approached using several powerful analytical techniques. For a definitive and unambiguous assignment, X-ray crystallography stands as the gold standard, provided a suitable crystal can be obtained. In the absence of a crystal, Vibrational Circular Dichroism offers a robust and non-destructive alternative that provides a direct assignment through comparison with theoretical calculations. NMR spectroscopy via Mosher's method is a widely accessible and reliable technique that provides both configurational and other structural information, though it requires chemical derivatization. Finally, chiral chromatography is an indispensable tool for assessing enantiomeric purity and can be used for configurational assignment if a standard of known absolute configuration is available. The choice of the most appropriate technique will depend on the specific constraints of the research problem, but a multi-pronged approach, where feasible, will provide the highest level of confidence in the stereochemical assignment.
References
Benchchem. (2025).
eScholarship.org. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
ACS Publications. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy.
Spectroscopy Asia. (n.d.).
(n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
Spectroscopy Europe. (n.d.).
(n.d.).
BioTools. (n.d.).
ECHEMI. (n.d.).
PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
Spark904. (n.d.).
Chemistry Stack Exchange. (2017).
ACS Publications. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.
PMC. (n.d.).
Gaussian.com. (2017).
Chemistry | Illinois. (2001).
TCI Chemicals. (n.d.).
IUCr. (2008).
Benchchem. (2025).
IUCr Journals. (n.d.).
ResearchGate. (2025). (PDF) Absolute configuration of secondary alcohols by 1H NMR: in situ complexation of alpha-methoxyphenylacetic acid esters with barium(II).
iris.unina.it. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
(n.d.).
Phenomenex. (n.d.).
ResearchGate. (n.d.). HPLC chromatograms of the enantiomeric separation of compounds 1, 2 and... | Download Scientific Diagram.
A Comparative Guide to Validating the Enantiomeric Purity of (2R)-1-(2-methoxyphenyl)propan-2-ol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug discovery and development. The biological activity and pharmacological pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug discovery and development. The biological activity and pharmacological profile of a chiral drug can be significantly influenced by its stereochemistry. This guide provides an in-depth, objective comparison of analytical techniques for validating the enantiomeric purity of (2R)-1-(2-methoxyphenyl)propan-2-ol, a chiral secondary alcohol. We will delve into the causality behind experimental choices and provide supporting data to empower you to make informed decisions for your analytical workflows.
The Criticality of Enantiomeric Purity in Drug Development
Chirality plays a pivotal role in the pharmaceutical industry, with a significant number of drugs being chiral compounds.[1][2] Different enantiomers of a drug can exhibit varied pharmacological, toxicological, and pharmacokinetic properties.[3] Therefore, the rigorous validation of enantiomeric purity is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of a drug product. This guide will compare the three most prominent techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
At a Glance: Performance Comparison of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess (ee) of (2R)-1-(2-methoxyphenyl)propan-2-ol depends on several factors, including required accuracy, sample throughput, instrument availability, and the specific goals of the analysis. The following table summarizes the key performance metrics of Chiral HPLC, Chiral SFC, and Chiral NMR.
Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including alcohols.[12]
Causality in Method Development: The choice of a polysaccharide-based CSP is driven by its proven success in resolving a wide variety of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The selection of a normal-phase mobile system (e.g., hexane/isopropanol) is often preferred for aryl propanols as it tends to enhance the chiral recognition capabilities of these CSPs. The alcohol modifier in the mobile phase plays a crucial role in modulating the retention and selectivity.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric purity validation by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times and reduced solvent consumption, aligning with the principles of green chemistry.[2] The use of supercritical CO2 as the main mobile phase, modified with a small amount of an organic solvent (typically an alcohol), leads to lower viscosity and higher diffusivity, resulting in improved chromatographic efficiency.[1][11]
Causality in Method Development: The higher diffusivity and lower viscosity of supercritical fluids allow for faster flow rates without a significant loss in resolution, leading to shorter analysis times.[11] Polysaccharide-based CSPs are also the preferred choice in SFC for similar reasons as in HPLC. The alcohol co-solvent in SFC plays a critical role in modulating solute retention and enhancing chiral recognition.
Experimental Workflow for Chiral SFC
Caption: Workflow for enantiomeric purity validation by Chiral SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[8] In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct NMR spectra.[13] This results in the separation of signals for corresponding protons in the two enantiomers, allowing for the determination of their ratio by integration.[14][15]
Causality in Method Development: The principle behind this technique is the formation of non-covalent diastereomeric complexes with different magnetic environments.[6] The choice of CSA is crucial and often empirical. For alcohols, chiral acids or other molecules capable of hydrogen bonding are often effective. The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes depends on the strength of the interaction and the proximity of the observed proton to the chiral center.
Experimental Workflow for Chiral NMR
Caption: Workflow for enantiomeric purity validation by Chiral NMR.
Hypothetical Experimental Data
To provide a practical comparison, the following table presents hypothetical but realistic data for the analysis of a sample of (2R)-1-(2-methoxyphenyl)propan-2-ol with a known enantiomeric excess of 99.0%.
Parameter
Chiral HPLC
Chiral SFC
Chiral NMR
Column/Agent
Chiralpak AD-H
Chiralpak AD-H
(R)-(-)-Mandelic Acid
Mobile Phase/Solvent
n-Hexane/Isopropanol (90:10)
CO2/Methanol (85:15)
CDCl3
Retention Time (R-enantiomer)
10.2 min
3.5 min
-
Retention Time (S-enantiomer)
12.5 min
4.2 min
-
Chemical Shift (R-enantiomer)
-
-
4.15 ppm (quartet)
Chemical Shift (S-enantiomer)
-
-
4.12 ppm (quartet)
Resolution (Rs)
2.8
3.5
-
Calculated ee (%)
99.1%
99.0%
98.8%
Analysis Time
~15 min
~5 min
~2 min
Detailed Experimental Protocols
Chiral HPLC Method
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Reagents: HPLC-grade n-hexane and isopropanol.
Chromatographic Conditions:
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 272 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Analysis: Equilibrate the column until a stable baseline is achieved. Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Chiral SFC Method
Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Column: Chiralpak AD-H (150 x 4.6 mm, 3 µm).
Reagents: SFC-grade CO2 and methanol.
Chromatographic Conditions:
Mobile Phase: CO2/Methanol (85:15, v/v).
Flow Rate: 3.0 mL/min.
Outlet Pressure: 150 bar.
Column Temperature: 40 °C.
Detection Wavelength: 272 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Analysis: Equilibrate the system. Inject a racemic standard to identify the retention times. Inject the sample and calculate the enantiomeric excess from the peak areas.
Reagents: Deuterated chloroform (CDCl3) and (R)-(-)-mandelic acid (chiral solvating agent).
Sample Preparation: Dissolve approximately 5-10 mg of the (2R)-1-(2-methoxyphenyl)propan-2-ol sample in 0.6 mL of CDCl3 in an NMR tube. Add 1.0 to 1.2 equivalents of (R)-(-)-mandelic acid.
Analysis: Acquire a standard ¹H NMR spectrum. Identify a well-resolved proton signal close to the chiral center (e.g., the methine proton of the alcohol). Integrate the distinct signals corresponding to the two diastereomeric complexes. Calculate the enantiomeric excess from the integration values.
Method Validation According to ICH Guidelines
Any analytical method used for the release of a drug substance must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16][17] Key validation parameters for a chiral purity method include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution (typically Rs > 1.5) between the enantiomers.[18]
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is generally expected.[18]
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the enantiomeric impurity.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
The validation of the enantiomeric purity of (2R)-1-(2-methoxyphenyl)propan-2-ol can be effectively achieved using Chiral HPLC, Chiral SFC, and Chiral NMR spectroscopy.
Chiral HPLC remains a gold standard, offering high resolution and accuracy, making it a reliable choice for quality control and release testing.[4]
Chiral SFC presents a compelling alternative, providing significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and purification.[2][9]
Chiral NMR is an excellent tool for rapid, non-destructive determination of enantiomeric excess, particularly useful during reaction monitoring and in research settings.[8]
The selection of the most appropriate technique will depend on the specific requirements of the analysis, balancing the need for accuracy, speed, and resource availability. A thorough method validation is paramount to ensure the reliability of the data generated, ultimately contributing to the development of safe and effective chiral drugs.
References
Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Retrieved from [Link]
Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Chirality, 4(5), 333-336.
Bartoli, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12943–12954.
Szczepanik, S., et al. (2022). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Chemistry – A European Journal, 28(1), e202103291.
Wang, L., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 8(15), 4053-4061.
Bartoli, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12943–12954.
Fantin, C., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Chemistry, 2013, 831829.
Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(11), 944-953.
Gung, B. W., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
Lindner, W. (2009). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. In Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed. (pp. 225-284). Thieme.
Wang, Y., et al. (2022).
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Mandai, H., et al. (2012). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 86(2), 1133.
LibreTexts Chemistry. (2021, July 31). 19.4: Enantiomeric Purity. Retrieved from [Link]
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
Barrett, D. A. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Electrophoresis, 25(15), 2439-2451.
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs.
Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]
Lancefield, C. S., & Westwood, N. J. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Retrieved from [Link]
ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved from [Link]
PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]
This guide outlines the safe handling and disposal protocol for (2R)-1-(2-methoxyphenyl)propan-2-ol . Critical Safety Distinction STOP & VERIFY: Do NOT confuse this chemical with 1-Methoxy-2-propanol (PGME) .
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the safe handling and disposal protocol for (2R)-1-(2-methoxyphenyl)propan-2-ol .
Critical Safety Distinction
STOP & VERIFY: Do NOT confuse this chemical with 1-Methoxy-2-propanol (PGME) .
PGME (CAS 107-98-2): A common, volatile industrial solvent.
(2R)-1-(2-methoxyphenyl)propan-2-ol: A chiral, aromatic alcohol intermediate often used in pharmaceutical synthesis. It has a significantly higher boiling point, lower volatility, and a distinct toxicological profile.
Action: Verify the CAS number on your container. Common CAS for the racemic form is 54060-36-5 (or similar depending on salt/isomer). If your CAS matches PGME, this guide is too stringent. If it matches the phenyl-alcohol, follow the procedures below strictly.
Hazard Identification & Waste Classification
As a Senior Application Scientist, I categorize this substance as a High-Value Chiral Intermediate with Class II Precursor Structural Homology . While likely stable, it must be treated as a bioactive organic residue.
Property
Classification
Operational Implication
RCRA Status
D001 (Ignitable)
Even if high boiling, it is an organic alcohol. Treat as ignitable waste.
Contains ether and alcohol moieties. Low risk of peroxide formation compared to simple ethers, but do not distill to dryness.
Regulatory
Watch List / Grey Area
Structurally related to P2P (phenyl-2-propanone). Render irretrievable to prevent diversion.
Pre-Disposal Protocol: The "Render Irretrievable" Rule
Because this molecule is a chiral scaffold that could theoretically be diverted for illicit synthesis, you must ensure it cannot be easily purified from the waste stream.
The "Solvent Dilution" Strategy:
Do not dispose of this material neat (pure).
Dissolution: Dissolve the material in a compatible, non-halogenated combustible solvent (e.g., Acetone, Ethanol, or Methanol).
Commingling: Intentionally mix this solution into your main "Non-Halogenated Organic Waste" drum.
Reasoning: Diluting it into a complex matrix of other organics makes extraction and purification chemically non-viable (rendering it irretrievable).
Disposal Workflow Decision Tree
Use the following logic flow to determine the physical path of the waste.
Figure 1: Decision matrix for segregating phenyl-propanol waste streams. Ensure strict separation of halogenated solvents to minimize disposal costs and environmental impact.
Step-by-Step Disposal Procedure
Step 1: Segregation & Preparation
PPE: Nitrile gloves (double gloving recommended due to aromatic nature), safety goggles, and lab coat. Work in a fume hood.
Vessel: Use an HDPE (High-Density Polyethylene) or Glass container. Avoid LDPE for long-term storage of aromatic organics.
Compatibility: Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides, Permanganates). Mixing alcohols with oxidizers is the #1 cause of waste drum explosions.
Step 2: Labeling (Critical for Compliance)
Do not use abbreviations like "MPP-ol". Use the full chemical name or a clear generic descriptor.